molecular formula C7H8ClN3O2 B1601445 Ethyl 5-amino-2-chloropyrimidine-4-carboxylate CAS No. 59950-50-4

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Cat. No.: B1601445
CAS No.: 59950-50-4
M. Wt: 201.61 g/mol
InChI Key: BNFCEIMRFKQNND-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H8ClN3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-2-chloropyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride, followed by chlorination. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide. The process involves heating the reaction mixture to facilitate the formation of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, antibacterial, and anticancer agents.

    Biological Research: Used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular processes .

Comparison with Similar Compounds

  • Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
  • 2-Chloropyrimidine-4-amine
  • 2-Chloro-5-methoxypyrimidin-4-amine

Comparison: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its unique properties and diverse applications make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFCEIMRFKQNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482788
Record name Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-50-4
Record name Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a Parr hydrogenator, ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (2.16 g, 8.12 mmol), 10% Pd/C (2.0 g, 0.94 mmol), magnesium monoxide (1.60 g, 39.7 mmol) and 1,4-dioxane (100 mL) were charged. The hydrogenation was allowed to go at room temperature under 50-60 psi for 2 days while monitored by LCMS. The reaction mixture was filtered through Celite and washed with methanol. The filtrate was concentrated and purified via flash chromatography eluting with 50 to 100% ethyl acetate in heptane to give ethyl 5-amino-2-chloropyrimidine-4-carboxylate (0.90 g, 55%).
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2.16 g
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1.6 g
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2 g
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100 mL
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Synthesis routes and methods II

Procedure details

10% Palladium on carbon (0.2 eq) was added to a N2-flushed mixture of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (1 eq) and magnesium oxide (2 eq) in 1,4-dioxane (0.15 M). The reaction was purged with H2 under atmospheric pressure at rt. After 16 h additional portions of 10% Pd/C (0.3 eq) and MgO (5 eq) were added and the reaction continued to purge with H2 under atmospheric pressure for 6 h at rt. The crude solids were filtered through a pad of Celite on a paper lined Buchner funnel and washed with CH2Cl2. The filtrate was transferred to a separatory funnel, washed twice with H2O and once with brine, then dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude product was dissolved in CH2Cl2, loaded onto a SiO2 column, and purified by flash chromatography (10-20-30% EtOAc in hexanes) to give ethyl 5-amino-2-chloropyrimidine-4-carboxylate. LC/MS (m/z): 202.0 (MH+).
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MgO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 2
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Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
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Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 4
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 5
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Reactant of Route 6
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

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